molecular formula C16H11NO5 B14294075 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one CAS No. 112632-76-5

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one

Cat. No.: B14294075
CAS No.: 112632-76-5
M. Wt: 297.26 g/mol
InChI Key: ZEHUCJVIHITRIT-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that combines a benzopyran core with a nitrophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one typically involves the reaction of 6-methyl-2H-1-benzopyran-2-one with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzopyran core can interact with various biological receptors. These interactions can modulate cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-(2-aminophenoxy)-2H-1-benzopyran-2-one
  • 6-Methyl-3-(2-hydroxyphenoxy)-2H-1-benzopyran-2-one
  • 6-Methyl-3-(2-chlorophenoxy)-2H-1-benzopyran-2-one

Uniqueness

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

112632-76-5

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

6-methyl-3-(2-nitrophenoxy)chromen-2-one

InChI

InChI=1S/C16H11NO5/c1-10-6-7-13-11(8-10)9-15(16(18)22-13)21-14-5-3-2-4-12(14)17(19)20/h2-9H,1H3

InChI Key

ZEHUCJVIHITRIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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